4-Ethynylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-4-9-5-7(6)8/h1,3-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAOEZOLIFYLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726184 | |
| Record name | 4-Ethynylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-75-8 | |
| Record name | 4-Ethynylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethynylpyridin 3 Amine and Its Analogues
Direct Synthetic Routes to 4-Ethynylpyridin-3-amine
Direct synthesis of this compound involves the carefully orchestrated introduction of the amine and ethynyl (B1212043) groups onto the pyridine (B92270) core. This often relies on building the molecule from appropriately substituted precursors or by modifying the pyridine ring directly.
The synthesis of target molecules often begins with simpler, commercially available starting materials that undergo a series of transformations. Functional Group Interconversion (FGI) is a key strategy in this process, defined as the conversion of one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.ukimperial.ac.uk This is crucial when the desired functional group cannot be introduced directly or when it is incompatible with subsequent reaction conditions. ic.ac.uk
For a molecule like this compound, a common retrosynthetic approach would involve disconnecting the ethynyl group, suggesting a precursor such as a 4-halopyridin-3-amine. The synthesis of this halogenated intermediate is a critical step. For instance, a hydroxyl group can be converted into a good leaving group like a tosylate, mesylate, or triflate, which can then be displaced by a halide. ub.edu The conversion of alcohols to alkyl halides is a fundamental FGI, with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) being commonly employed. ic.ac.ukvanderbilt.edu
Another critical FGI is the formation of the amine group. This can be achieved by the reduction of a nitro group, which is a common strategy in aromatic chemistry. Reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Zn, HCl), or other reducing agents like lithium aluminium hydride (LiAlH₄). vanderbilt.edu Azides also serve as precursors to amines and can be introduced via nucleophilic substitution of a halide or sulfonate ester, followed by reduction. vanderbilt.edu Therefore, a plausible route to a precursor could start with a 3-nitropyridine (B142982) derivative, which is then functionalized at the 4-position before the nitro group is reduced to the required 3-amine.
Achieving the specific 3,4-substitution pattern of this compound on the pyridine ring is a significant challenge due to the inherent reactivity patterns of the heterocycle. Electron-deficient pyridine rings are susceptible to nucleophilic attack, while C-H functionalization often requires specific directing groups or catalysts. nih.gov
Several strategies have been developed to control regioselectivity:
Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate the adjacent "ortho" position, creating a nucleophilic center that can react with an electrophile. For example, an amino or protected amino group at the 3-position could potentially direct metalation to the 4-position. Basarab et al. reported a selective functionalization of 2-chloroisonicotinic acid at the 5-position using this principle with lithium tetramethylpiperidine (B8510282) (LiTMP). mdpi.com
Halogen-Dance Reactions and Pyridyne Intermediates: Halogenated pyridines can undergo rearrangement or elimination to form highly reactive pyridyne intermediates. A recently developed method for the 3,4-difunctionalization of pyridines proceeds via a 3,4-pyridyne intermediate generated from a 3-chloropyridine (B48278) precursor. nih.gov This allows for the sequential introduction of two different functional groups at the C3 and C4 positions with high regioselectivity. nih.gov
Use of Blocking Groups: A temporary blocking group can be installed at a more reactive position on the pyridine ring to force a reaction to occur at the desired, less reactive site. A method developed by Baran and coworkers utilizes a simple maleate-derived blocking group to achieve exquisite control for Minisci-type alkylation at the C-4 position of the pyridine ring. nih.govchemrxiv.org After the C-4 functionalization, the blocking group is removed, providing access to the C4-substituted pyridine. nih.govchemrxiv.org
Table 1: Comparison of Regioselective Functionalization Strategies for Pyridine
| Strategy | Principle | Typical Reagents | Target Position(s) | Reference(s) |
|---|---|---|---|---|
| Directed Ortho-Metalation (DoM) | A functional group directs deprotonation to an adjacent position. | Organolithium reagents (e.g., n-BuLi, LiTMP) | C2, C4, C5 (depending on directing group) | mdpi.com |
| Pyridyne Intermediates | Elimination from a di-halosubstituted or halo-lithiated pyridine. | Strong bases (e.g., n-BuLi) on halopyridines | Adjacent C3/C4 or C2/C3 | nih.gov |
| Blocking Groups | A removable group is placed at a reactive site to direct functionalization elsewhere. | Maleic acid derivatives, then Minisci reaction conditions | C4 | nih.govchemrxiv.org |
| Halogen-Magnesium Exchange | Selective exchange of a halogen (usually I or Br) with an organomagnesium reagent. | i-PrMgCl·LiCl | C4 (on 2-chloro-4-bromopyridine) | mdpi.com |
Cross-Coupling Reactions in the Synthesis of Ethynylpyridines
Cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and they are central to the synthesis of ethynylpyridines.
The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl or vinyl halides. researchgate.netrsc.org It is a cornerstone of synthesizing molecules like this compound from a 4-halopyridin-3-amine precursor. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netsmolecule.com
The general mechanism involves a palladium(0) species undergoing oxidative addition with the aryl halide (e.g., 4-bromo- or 4-iodopyridin-3-amine). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final ethynylpyridine product and regenerates the palladium(0) catalyst. rsc.org
Numerous variations of the Sonogashira coupling have been developed, including copper-free versions that mitigate the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction. nih.govacs.org The choice of palladium catalyst, ligand, base, and solvent can be optimized to improve yields and accommodate various functional groups. nih.govnih.gov For example, the synthesis of MMPEP, a related molecule, was achieved in 93% yield by reacting 1-ethynyl-3-methoxybenzene with 2-bromo-6-methylpyridine (B113505) under Sonogashira conditions. nih.gov Similarly, the synthesis of a 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine has been described using a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI). smolecule.com
Table 2: Selected Sonogashira Coupling Conditions for Pyridine Derivatives
| Catalyst System | Substrates | Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Pd(PPh₃)₄ / CuI | 2-Bromo-6-methylpyridine, 1-ethynyl-3-methoxybenzene | Et₃N, THF, rt | 93% | nih.gov |
| Pd(PPh₃)₂Cl₂ / CuI | 3-amino-6-methoxypyridine derivative, trimethylsilylacetylene (B32187) | Inert atmosphere, rt | N/A | smolecule.com |
| XPhos Pd G2 (precatalyst) | Tyrosine derivative (as nonaflate), various aryl alkynes | K₂CO₃, Dioxane/H₂O, 85 °C | 30% (for 2-ethynylpyridine) | acs.org |
| [DTBNpP]Pd(crotyl)Cl (precatalyst) | Aryl bromides, various alkynes | TMP (base), DMSO, rt (Copper-free) | up to 97% | nih.gov |
In recent years, a significant effort has been made to develop cross-coupling reactions that avoid the use of transition metals, which can be costly and toxic. preprints.orgsioc-journal.cn These metal-free approaches align with the principles of green chemistry and offer alternative synthetic routes.
Several metal-free strategies have emerged:
Base-Mediated Couplings: Some reactions can be promoted simply by a strong base. For instance, the coupling of unactivated diazanaphthalenes was achieved using only lithium tetramethylpiperidine (LiTMP). researchgate.net
Iodine-Mediated Reactions: The combination of iodine and an amine base like triethylamine (B128534) has been shown to trigger the synthesis of 2-aryl-substituted pyridines via a radical pathway, demonstrating a metal-free C-C bond formation. organic-chemistry.org
Photoredox Catalysis: Light can be used to promote cross-coupling reactions without the need for a metal catalyst. A photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts has been used for the C4-functionalization of pyridines. organic-chemistry.org
While direct metal-free synthesis of this compound is not yet widely reported, the development of metal-free methods for synthesizing alkynylquinazolines and other functionalized pyridines suggests that such routes are increasingly feasible. researchgate.netorganic-chemistry.org
Green Chemistry Approaches in this compound Synthesis and Related Systems
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.in This paradigm is increasingly influencing the synthesis of complex molecules like this compound.
Key green chemistry principles applicable to this synthesis include:
Use of Benign Solvents: Traditional organic synthesis often relies on volatile and sometimes toxic organic solvents. Green approaches favor the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or supercritical carbon dioxide. matanginicollege.ac.inmdpi.com For example, various nitrogen-containing heterocycles have been successfully synthesized in aqueous media. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. matanginicollege.ac.in Reactions like cycloadditions and tandem reactions are inherently more atom-economical than multi-step syntheses involving protecting groups. mdpi.com
Catalysis over Stoichiometric Reagents: The use of catalysts, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents that are used in large quantities and generate more waste. scispace.com The development of highly efficient palladium catalysts that can be used at very low loadings (ppm levels) for Sonogashira couplings is a step in this direction. researchgate.net
Metal-Free Synthesis: As discussed previously, moving away from heavy metal catalysts like palladium towards metal-free or organocatalytic systems is a major goal of green chemistry. preprints.orgfau.eu Organoautocatalysis, where a product of the reaction itself acts as the catalyst, represents a highly efficient and sustainable strategy. fau.eu
By integrating these principles, future syntheses of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is essential for exploring structure-activity relationships in medicinal chemistry and materials science. This involves modifying the pyridine ring with various substituents or altering the positions of the ethynyl and amine groups.
The functionalization of the pyridine ring can be achieved by starting with appropriately substituted halopyridines in a Sonogashira coupling reaction. For instance, the synthesis of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine begins with 3-amino-6-methoxypyridine, which is then coupled with trimethylsilylacetylene using a palladium catalyst and a copper co-catalyst. smolecule.com Similarly, substituted 2-amino-3-alkynylpyridines can be prepared from 2-amino-3-bromopyridine (B76627) and the corresponding terminal alkyne. rsc.org The introduction of substituents such as methoxy, trifluoromethyl, or bromo groups onto the pyridine core allows for the fine-tuning of the molecule's electronic and steric properties.
Table 3: Examples of Substituted Ethynylaminopyridine Analogues
| Compound Name | Substituent(s) on Pyridine Ring | Precursor | Key Reaction |
| 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine | 6-Methoxy | 3-Amino-6-methoxypyridine | Sonogashira Coupling smolecule.com |
| 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine | 3,5-bis(ethynyl), 2-Amino | Dihalopyridinamine | Pd and Cu catalyzed Cross Coupling researchgate.net |
| 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine | 5-Bromo | 2-Amino-5-bromopyridine | Sonogashira Coupling |
The synthesis of isomeric ethynylaminopyridines provides access to a wider chemical space. The position of the ethynyl and amino groups on the pyridine ring significantly influences the molecule's properties.
2-Ethynylpyridin-3-amine can be synthesized from a protected 3-amino-2-halopyridine. For example, 2-((Trimethylsilyl)ethynyl)pyridin-3-amine is commercially available and serves as a key intermediate. sigmaaldrich.com The synthesis involves the Sonogashira coupling of a suitable 2-halopyridin-3-amine with a protected acetylene.
3-Ethynylpyridin-2-amine is another important isomer. Its synthesis has been described via the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes, followed by further transformations. rsc.org This compound is noted as a nucleophilic amine that can be used as an intermediate in the synthesis of other compounds, such as 7-azaindoles. rsc.orgbiosynth.com
The synthesis of 3-ethynylpyridin-4-amine has also been documented, further expanding the library of available isomers. fluorochem.co.uk These synthetic routes generally rely on the palladium-catalyzed coupling of the corresponding halo-aminopyridine with a terminal alkyne. rsc.org
Table 4: Synthesis of Isomeric Ethynylaminopyridines
| Isomer | IUPAC Name | Starting Material Example | Synthetic Approach | Reference |
| 1 | 2-Ethynylpyridin-3-amine | 3-Amino-2-halopyridine | Sonogashira coupling with protected acetylene. | sigmaaldrich.com |
| 2 | 3-Ethynylpyridin-2-amine | 2-Amino-3-bromopyridine | Sonogashira coupling with terminal alkynes. | rsc.orgbiosynth.com |
| 3 | 3-Ethynylpyridin-4-amine | 4-Amino-3-halopyridine | Sonogashira coupling. | fluorochem.co.uk |
| 4 | 4-Ethynylpyridin-2-amine | 2-Amino-4-chloropyridine | Sonogashira coupling. | sigmaaldrich.com |
Chemical Reactivity and Mechanistic Investigations of 4 Ethynylpyridin 3 Amine
Reactions at the Ethynyl (B1212043) Moiety
The ethynyl group of 4-ethynylpyridin-3-amine is a versatile functional group that can participate in a variety of chemical transformations. Among the most significant of these are cycloaddition reactions, which allow for the construction of five-membered heterocyclic rings, structures of considerable interest in medicinal chemistry and materials science.
Cycloaddition reactions involving the ethynyl moiety of this compound provide a direct route to triazole-substituted pyridines. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the choice of catalyst.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, such as the ethynyl group of this compound, in the presence of a copper(I) catalyst.
Cycloaddition Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynylpyridines
Mechanistic Studies of CuAAC
The mechanism of the CuAAC reaction is generally accepted to proceed through a stepwise pathway involving copper acetylide intermediates. wikipedia.org The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. This step is facilitated by the presence of a base, which deprotonates the alkyne. The resulting copper acetylide then reacts with the azide to form a six-membered copper-containing intermediate, which subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted 1,2,3-triazole and regenerate the copper(I) catalyst. nih.gov
Recent mechanistic studies have also proposed the involvement of polynuclear copper species in the catalytic cycle, which may influence the reaction rate and efficiency. researchgate.net The presence of the amino group in this compound could potentially influence the reaction mechanism by coordinating with the copper catalyst, thereby affecting its catalytic activity.
Regioselectivity of 1,4-Disubstituted 1,2,3-Triazole Formation
A key feature of the CuAAC reaction is its high regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.org This high degree of regiocontrol is a direct consequence of the stepwise, copper-mediated mechanism, which directs the formation of the single regioisomer. In the context of this compound, the reaction with an organic azide (R-N₃) would be expected to yield the corresponding 1-(substituted)-4-(3-aminopyridin-4-yl)-1H-1,2,3-triazole.
Table 1: Expected Product of CuAAC Reaction with this compound
| Reactants | Catalyst | Expected Product | Regioisomer |
| This compound + R-N₃ | Copper(I) | 1-R-4-(3-aminopyridin-4-yl)-1H-1,2,3-triazole | 1,4-disubstituted |
In contrast to the copper-catalyzed reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. frontiersin.orgnih.gov This alternative regioselectivity provides a valuable synthetic tool for accessing the complementary triazole isomer. The most commonly employed catalysts are ruthenium(II) complexes, such as [Cp*RuCl]. frontiersin.orgnih.gov
The mechanism of the RuAAC is distinct from that of the CuAAC. It is proposed to involve the formation of a ruthenacycle intermediate through oxidative coupling of the alkyne and the azide with the ruthenium center. frontiersin.orgnih.gov Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product. For this compound, the RuAAC reaction with an organic azide (R-N₃) would be predicted to produce the 1-(substituted)-5-(3-aminopyridin-4-yl)-1H-1,2,3-triazole.
Table 2: Expected Product of RuAAC Reaction with this compound
| Reactants | Catalyst | Expected Product | Regioisomer |
| This compound + R-N₃ | Ruthenium(II) | 1-R-5-(3-aminopyridin-4-yl)-1H-1,2,3-triazole | 1,5-disubstituted |
The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. wikipedia.orgnih.gov This reaction typically requires elevated temperatures and, in contrast to the catalyzed versions, often results in a mixture of both the 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov The lack of regioselectivity is a consequence of the concerted [3+2] cycloaddition mechanism, where the frontier molecular orbitals of both the azide and the alkyne interact, leading to two possible orientations of addition with similar activation energies.
For this compound, the thermal reaction with an organic azide would be expected to produce a mixture of 1-(substituted)-4-(3-aminopyridin-4-yl)-1H-1,2,3-triazole and 1-(substituted)-5-(3-aminopyridin-4-yl)-1H-1,2,3-triazole. The ratio of these regioisomers would depend on the specific electronic and steric properties of the azide reactant.
Table 3: Expected Products of Thermal Huisgen Cycloaddition with this compound
| Reactants | Conditions | Expected Products | Regioisomers |
| This compound + R-N₃ | Thermal | Mixture of 1-R-4-(3-aminopyridin-4-yl)-1H-1,2,3-triazole and 1-R-5-(3-aminopyridin-4-yl)-1H-1,2,3-triazole | 1,4- and 1,5-disubstituted |
Metal-Catalyzed [2+2+2] Cycloadditions for Aromatic and Heteroaromatic Ring Construction
Metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the construction of carbo- and heterocyclic rings. In the context of this compound, the ethynyl group can react with two other unsaturated partners, such as alkynes or nitriles, to form substituted benzene (B151609) or pyridine (B92270) derivatives, respectively. While direct examples involving this compound are not prevalent in the literature, the reactivity can be inferred from studies on structurally similar compounds like ynamides.
Cobalt-catalyzed [2+2+2] cycloadditions of yne-ynamides with nitriles have been shown to produce aminopyridines. DFT computations suggest that the formation of 3-aminopyridines proceeds through a formal [4+2] cycloaddition between the nitrile and an intermediate cobaltacyclopentadiene. In contrast, 4-aminopyridine (B3432731) derivatives are thought to arise from an insertion pathway. This suggests that the regiochemical outcome of such cycloadditions with this compound would be influenced by the catalyst and reaction conditions.
A notable application of this methodology is the intramolecular cobalt(I)-catalyzed [2+2+2] cycloaddition between an ynamide, an alkyne, and a nitrile functionality within the same molecule. This strategy has been successfully employed to synthesize tricyclic fused 2-trimethylsilyl-3-aminopyridines with high efficiency. researchgate.net This highlights the potential of intramolecular cycloadditions of appropriately designed derivatives of this compound to generate complex heterocyclic scaffolds.
Table 1: Examples of Metal-Catalyzed [2+2+2] Cycloadditions for Pyridine Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Cobalt Complex | Yne-ynamide + Nitrile | Aminopyridine | researchgate.net |
| [CpCo(C₂H₄)₂] | Polyunsaturated compound with ynamide, alkyne, and nitrile | Tricyclic fused 2-trimethylsilyl-3-aminopyridine | researchgate.net |
Hydroamination Reactions of Alkynes
Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, represents an atom-economical method for the synthesis of nitrogen-containing compounds. The ethynyl group of this compound is a prime candidate for such reactions, which can occur in either an intra- or intermolecular fashion.
While no specific studies on the intramolecular hydroamination of this compound itself are available, extensive research on other aminoalkynes provides a strong basis for predicting its behavior. The proximity of the amino and ethynyl groups in this molecule makes it a suitable substrate for intramolecular cyclization, which would lead to the formation of a five-membered heterocyclic ring.
Organolanthanide complexes have been shown to be effective catalysts for the intramolecular hydroamination of aminoalkynes. nih.govacs.org The proposed mechanism involves the insertion of the alkyne into the lanthanide-nitrogen bond as the turnover-limiting step, followed by rapid protonolysis of the resulting lanthanide-carbon bond. nih.govacs.org
The regioselectivity of hydroamination is a critical aspect, determining the structure of the resulting product. In the case of terminal alkynes, the addition can follow either a Markovnikov or anti-Markovnikov pathway. For the intramolecular hydroamination of aminoalkynes, the regioselectivity is often governed by the formation of the more stable five- or six-membered ring. Group 7-12 transition-metal complexes have been demonstrated to be effective catalysts for the regioselective intramolecular hydroamination of various aminoalkynes, leading to the formation of pyrrolidines and piperidines with an α-alkylidene functionality. acs.org
A variety of catalytic systems have been developed for the hydroamination of alkynes. Early transition metals, such as those from Group 4 (e.g., titanium and zirconium) and Group 5, as well as lanthanide complexes, are particularly effective. ubc.cavtt.fi These electropositive metals typically operate by activating the amine to form a metal-amido or metal-imido intermediate. vtt.fi For instance, yttrium complexes have been shown to be efficient precatalysts for the intramolecular hydroamination of aminoalkynes involving primary amines. researchgate.net Similarly, tantalum imido complexes have been demonstrated to catalyze the hydroamination of both internal and terminal alkynes. researchgate.net
Table 2: Catalytic Systems for Intramolecular Hydroamination of Aminoalkynes
| Catalyst Type | Metal Examples | Mechanistic Feature | Reference |
|---|---|---|---|
| Organolanthanides | La, Sm, Y | Alkyne insertion into Ln-N bond | nih.govacs.org |
| Early Transition Metals | Ti, Zr, Ta | Formation of metal-amido/imido intermediates | researchgate.netubc.cavtt.fi |
| Group 7-12 Transition Metals | Pd | Regioselective cyclization | acs.org |
Oligomerization and Polymerization Reactions Involving the Ethynyl Group
The ethynyl group of this compound can also undergo oligomerization and polymerization reactions to form conjugated polymers with interesting electronic and optical properties. Studies on the polymerization of ethynylpyridines have shown that these reactions can be initiated under various conditions. For instance, the spontaneous polymerization of 2-ethynylpyridine (B158538) in a strong acid has been reported. The polymerization of ethynylpyridinium salts can also be achieved. These studies suggest that this compound could be a valuable monomer for the synthesis of novel functionalized polyacetylenes. The presence of the amino group could further influence the polymerization process and the properties of the resulting polymer.
Reactions at the Amine Moiety
The primary amine group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization.
Acylation
The acylation of the amino group in 3-aminopyridine (B143674) derivatives is a common reaction. Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) have shown that for 3-aminopyridine, the reaction occurs directly at the amino nitrogen. publish.csiro.au This is in contrast to 4-aminopyridine, where the reaction can proceed through a ring N-acetyl intermediate. publish.csiro.au The direct acylation of the exocyclic amino group has also been observed in the reaction of 3-aminopyridine with endic anhydride. researchgate.net These findings suggest that this compound would readily undergo acylation at the 3-amino group to form the corresponding amide derivatives.
Alkylation
The N-alkylation of aminopyridines can be challenging due to the potential for alkylation at the pyridine ring nitrogen. However, methods for the selective monoalkylation of the amino group have been developed. For instance, the N-monoalkylation of 3-aminopyridines has been achieved using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net Another approach involves a three-step procedure of protection of the amino group (e.g., as a Boc-carbamate), base-promoted alkylation, and deprotection. nih.gov Reductive amination protocols have also been investigated for the synthesis of N-substituted 3-amino-4-halopyridines. nih.gov These methods could likely be adapted for the selective alkylation of the amino group in this compound.
Diazotization
The diazotization of 3-aminopyridine derivatives, followed by subsequent reactions of the resulting diazonium salt, provides a route to a variety of substituted pyridines. The reaction of 3-aminopyridine with an alkyl nitrite (B80452) in the presence of an acid generates a pyridine-3-diazonium salt intermediate. google.com This intermediate can then be reacted with various nucleophiles. For example, reaction with alcohols can lead to the formation of 3-alkoxypyridines. It is important to note that the stability and reactivity of pyridinediazonium salts differ from their aniline (B41778) counterparts due to the electronic effects of the nitrogen atom in the pyridine ring. google.com The diazonium salt of 3-aminopyridine has also been used in coupling reactions with active methylene (B1212753) compounds to generate pyridinylhydrazone derivatives. researchgate.net This reactivity opens up possibilities for the transformation of the amino group in this compound into other functional groups.
Alkylation and Acylation Reactions of Pyridin-3-amine Derivatives
The amino group in pyridin-3-amine derivatives is a primary site for alkylation and acylation reactions. The nucleophilicity of the nitrogen atom allows for the formation of new carbon-nitrogen and nitrogen-acyl bonds, a fundamental process in the synthesis of more complex molecules.
Recent studies have explored self-limiting alkylation methodologies using N-aminopyridinium salts. chemrxiv.orgacs.org This approach involves the formation of a highly nucleophilic pyridinium (B92312) ylide, which then undergoes alkylation. acs.org A key feature of this process is that the resulting N-alkyl-N-pyridinium amine is less nucleophilic than the starting ylide, thus preventing over-alkylation. acs.org This strategy offers a controlled method for monoalkylation. The presence of an electron-withdrawing pyridinium substituent is crucial as it lowers the N-H pKa, facilitating the formation of the reactive ylide intermediate. chemrxiv.orgacs.org
Acylation reactions proceed readily with standard acylating agents such as acyl chlorides or anhydrides. These reactions typically occur at the exocyclic amino group to form the corresponding amide. This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule.
| Reaction Type | Reagent Class | Product Type | Key Features |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Can be self-limiting via pyridinium ylide intermediates. acs.org |
| Acylation | Acyl Chlorides, Anhydrides | Amides | Protects the amine; introduces new functional groups. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Forms stable sulfonamide linkage. nih.gov |
Nucleophilic Aromatic Substitution with Amine Nucleophiles
The pyridine ring, being electron-deficient, is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2-, 4-, or 6-positions. In the context of this compound derivatives, SNAr reactions can be complex.
For a reaction to occur with an amine nucleophile, a suitable leaving group (e.g., a halide) would typically be required on the pyridine ring. For instance, in related 3-halo-4-aminopyridines, an intramolecular SNAr has been observed following N-acylation, leading to a molecular rearrangement. nih.gov The reactivity of the pyridine ring towards nucleophilic attack is a key consideration in synthetic design. While direct displacement on an unsubstituted ring is difficult, the formation of pyridyne intermediates offers an alternative pathway for the introduction of amine nucleophiles. nih.govescholarship.org The distortion of the transient pyridyne triple bond, influenced by substituents, can govern the regioselectivity of the nucleophilic addition. nih.gov
Reductive Amination Strategies
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate. wikipedia.orgnih.gov This strategy is highly relevant for the functionalization of pyridin-3-amine derivatives. The primary amino group of this compound can react with various aldehydes and ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.
However, direct reductive aminations on systems like 3-amino-4-halopyridines can be problematic and show poor conversion under standard conditions (e.g., AcOH and NaBH(OAc)3). nih.gov This reduced reactivity is attributed to the basicity of the pyridine nitrogen, which can act as a buffer and slow down the crucial imine formation step. nih.gov To overcome this, a multi-step protocol involving Boc-protection of the amine, followed by alkylation and deprotection, can be employed. nih.gov Alternatively, stronger acid mediators are required to facilitate the conversion to the imine/iminium ion. nih.gov
A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity for reducing the protonated imine over the carbonyl starting material. wikipedia.orgyoutube.com
| Reagent | Conditions | Substrates | Outcome |
| Sodium Triacetoxyborohydride (STAB) | Weakly acidic | Aldehydes, Ketones | Efficiently reduces the imine intermediate. wikipedia.org |
| Sodium Cyanoborohydride | Weakly acidic | Aldehydes, Ketones | Effective, but generates toxic HCN byproduct. youtube.com |
| Trifluoroacetic Acid (TFA) / TMSOTf | Neat TFA, then reducing agent | N-Boc-3-amino-4-halopyridines | High-yielding protocol for difficult substrates. nih.gov |
| Catalytic Hydrogenation (Pd/C, PtO2) | H₂ gas | Aldehydes, Ketones | Green chemistry approach, can be highly effective. youtube.com |
Reactions with Nitrous Acid and Diazotization
The reaction of primary aromatic amines with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, is a cornerstone of aromatic chemistry. chemistrysteps.comchemguide.co.uk The 3-amino group of this compound can undergo diazotization to form a pyridine-3-diazonium salt. This transformation converts the amino group into an excellent leaving group (N₂), which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
The stability of heterocyclic diazonium ions can vary. Pyridine-3-diazonium ions are noted to be more stable than their 2- or 4-isomers. sci-hub.se This relative stability allows the intermediate to be trapped by nucleophiles such as halides, cyanide, or water, leading to the corresponding 3-substituted pyridine derivatives. google.com For example, anhydrous diazotization of 3-aminopyridines with an alkyl nitrite, followed by reaction with an alcohol, can be used to synthesize 3-alkoxypyridines. google.com The diazonium salt can also be coupled with activated aromatic compounds or active methylene compounds to form azo dyes. researchgate.net
Elimination Reactions of Amine Derivatives (e.g., Hofmann Elimination)
The Hofmann elimination is a classic organic reaction that converts amines into alkenes. wikipedia.org The process involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. masterorganicchemistry.comyoutube.com This salt is then treated with a base, such as silver oxide in water, to generate the corresponding quaternary ammonium hydroxide. libretexts.org Upon heating, this intermediate undergoes an E2 elimination reaction to form an alkene, with the tertiary amine acting as the leaving group. masterorganicchemistry.comlibretexts.org
A key characteristic of the Hofmann elimination is its regioselectivity. It preferentially forms the least substituted alkene, a product known as the "Hofmann product." wikipedia.orgmasterorganicchemistry.com This outcome is contrary to Zaitsev's rule and is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. masterorganicchemistry.com
While not a common transformation for aromatic amines like this compound itself, the principle could be applied to a reduced, non-aromatic derivative where a β-hydrogen is available on an alkyl substituent attached to the ring or the amino group.
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The presence of multiple reactive sites—the pyridine nitrogen, the exocyclic amine, and the ethynyl group—on this compound necessitates careful control of chemo-, regio-, and stereoselectivity in complex reactions. The outcome of a transformation is often dictated by the specific reagents, catalysts, and reaction conditions employed.
Chemoselectivity: In reactions like alkylation or acylation, the exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen, leading to selective reaction at the NH₂ group. However, under strongly acidic conditions, both nitrogens can be protonated, altering the molecule's reactivity profile.
Regioselectivity: In reactions involving the pyridine ring itself, such as additions to pyridyne intermediates, the position of substituents plays a critical role. Electron-withdrawing groups can polarize the transient triple bond in a 3,4-pyridyne, directing incoming nucleophiles to a specific carbon. nih.gov This "aryne distortion model" is a powerful concept for predicting and controlling regioselectivity in the synthesis of highly substituted pyridines. nih.govescholarship.org For example, the introduction of a substituent at the C2 position can significantly improve the regioselectivity of nucleophilic addition to a 3,4-pyridyne. rsc.org
Stereoselectivity: While the core of this compound is planar and achiral, stereoselectivity becomes a crucial factor when it is used in the synthesis of chiral molecules. For example, in asymmetric reductive amination, the use of a chiral catalyst can lead to the formation of an enantiomerically enriched product. wikipedia.org The specific geometry of transition states, influenced by catalyst-substrate interactions and steric factors, determines the stereochemical outcome of the reaction.
Advanced Spectroscopic Characterization of 4 Ethynylpyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. Through various one- and two-dimensional experiments, it is possible to map the complete atomic connectivity of a molecule like 4-ethynylpyridin-3-amine and its derivatives.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. researchgate.netpearson.com The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects from π-systems. researchgate.netudel.edu
In a typical ¹H NMR spectrum of an ethynylpyridin-3-amine derivative, distinct regions can be assigned to different parts of the molecule. Protons on the pyridine (B92270) ring typically appear in the aromatic region (downfield), while the ethynyl (B1212043) proton has a characteristic shift. libretexts.org The hydrogens on the amine group can have a broad range of chemical shifts depending on concentration and solvent. libretexts.org Similarly, the ¹³C NMR spectrum shows distinct signals for the sp²-hybridized carbons of the pyridine ring, the sp-hybridized carbons of the ethynyl group, and any carbons in derivative functional groups. udel.edu
For example, in the characterization of 2-Acrylamido-N-(6-ethynylpyridin-3-yl)benzamide , a derivative of 6-ethynylpyridin-3-amine, detailed ¹H and ¹³C NMR data were used for its structural confirmation. tandfonline.comnih.gov
Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Acrylamido-N-(6-ethynylpyridin-3-yl)benzamide nih.gov
| Atom Type | Chemical Shift (δ) in ppm |
| ¹H NMR (600 MHz, CDCl₃) | 10.64 (s, 1H), 9.12 (s, 1H), 8.88 (d, J = 3 Hz, 1H), 8.34 (d, J = 8.4 Hz, 1H), 8.27 (dd, J = 9, 2.4 Hz, 1H), 7.55 (d, J = 9 Hz, 1H), 7.50 (dd, J = 7.8, 1.2 Hz, 1H), 7.32 (td, J = 7.8, 1.2 Hz, 1H), 7.02 (t, J = 7.2 Hz, 1H), 6.47 (d, J = 16.8 Hz, 1H), 6.26 (dd, J = 16.8, 10.2 Hz, 1H), 5.85 (d, J = 10.2 Hz, 1H), 3.18 (s, 1H) |
| ¹³C NMR (150 MHz, CDCl₃) | 167.7, 164.7, 142.1, 138.7, 138.1, 134.7, 132.8, 132.0, 128.3, 127.9, 127.6, 127.3, 123.6, 122.5, 121.4, 82.7, 76.8 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR provides information on the types of atoms present, 2D NMR experiments reveal the connectivity between them. youtube.comgithub.io
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For an ethynylpyridine derivative, COSY spectra would show cross-peaks between adjacent protons on the pyridine ring, helping to establish their relative positions. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached protons. github.io
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. sdsu.edu This is a powerful technique for connecting different spin systems. For instance, it can show a correlation from the ethynyl proton to the pyridine ring carbons it is attached to, or from the pyridine protons to the carbons of substituents, thereby piecing together the entire molecular framework. researchgate.netfu-berlin.de
These techniques are routinely used to confirm the structures of novel heterocyclic compounds and their derivatives. fu-berlin.de
Diffusion-Ordered Spectroscopy (DOSY) for Oligomeric Characterization
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. researchgate.net The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. nih.gov
This technique is particularly valuable for studying supramolecular assemblies and oligomers in solution. kpfu.ruacs.org In the context of this compound derivatives, DOSY can be used to characterize the formation of oligomers or aggregates driven by intermolecular interactions, such as hydrogen bonding or π-stacking. rsc.org The method has been successfully applied to study pyridine-terminated π-conjugated oligomers and metallosupramolecular cages involving pyridine ligands, providing insights into their size and stability in solution. rsc.orglookchem.com By measuring the diffusion coefficient, one can estimate the hydrodynamic radius and, by extension, the molecular weight of the species in solution. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing highly accurate mass measurements that are crucial for determining the elemental composition of a compound. aanda.orgmassbank.eu
Exact Mass Determination for Molecular Formula Confirmation
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically to within 5 ppm). This accuracy allows for the determination of a molecule's exact mass, which is the monoisotopic mass calculated from the most abundant isotopes of its constituent elements. mdpi.com
Because each unique elemental formula has a unique theoretical exact mass, an accurate mass measurement can confirm or reject a proposed molecular formula. For the parent compound This compound , the molecular formula is C₇H₆N₂. The theoretical exact mass can be calculated and compared with experimental HRMS data for definitive identification. This technique was used to confirm the composition of various complex pyridine derivatives in recent research. nih.govmdpi.com
Interactive Table 2: Molecular Formula and Exact Mass Data
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Experimentally Found Mass (m/z) | Reference |
| 4-Ethynylpyridine (B1298661) | C₇H₅N | 103.04220 | Not Available | nih.gov |
| 2-Acrylamido-N-(6-ethynylpyridin-3-yl)benzamide | C₁₇H₁₂N₄O₂ | 316.09603 | 290.0934 [M-H]⁻ for a related fragment | nih.gov |
| 2-Acrylamido-N-(pyridin-3-yl)benzamide | C₁₅H₁₃N₃O₂ | 267.10078 | 266.0939 [M-H]⁻ | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules, allowing them to be analyzed in the mass spectrometer without significant fragmentation. thermofisher.com It is frequently coupled with HRMS (ESI-HRMS). For compounds like this compound and its derivatives, which contain a basic pyridine nitrogen and an amine group, ESI in positive ion mode typically generates a strong signal for the protonated molecule, [M+H]⁺.
This technique is widely used for the characterization of synthesized ligands and metal complexes. frontiersin.org For example, ESI-MS has been used to identify the formation of metallacages from pyridine-based ligands and to analyze peptide nucleic acid (PNA) oligomers functionalized with ethynylpyridine units. frontiersin.orgresearchgate.net The resulting mass spectra provide direct evidence of the molecular weight of the target compound, complementing the structural data obtained from NMR. acs.org
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of compounds, including synthetic polymers and small molecules. rsc.orgresearchgate.netbruker.com This method involves co-crystallizing the analyte with a matrix that absorbs laser energy. bruker.combioneer.com The laser irradiation causes the matrix to ionize and transfer charge to the analyte, which is then accelerated in a time-of-flight analyzer to determine its mass-to-charge ratio. bruker.comautobio.com.cn
| Compound | Derivatization Reagent | Expected Ion (m/z) | Reference |
| Small Amine Molecules | Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide esters | [M+573]⁺ or [M+600]⁺ | nih.gov |
| Polyethylene (B3416737) | Triphenyl phosphine (B1218219) (TPP) | [M+H+TPP]⁺ | nist.gov |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound and its derivatives exhibit characteristic stretching vibrations for C-H, C≡C, and N-H bonds.
N-H Stretching: Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. msu.edu The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. msu.edu For example, in 2-amino-5-chloropyridine, these bands are observed at 3550 cm⁻¹ (asymmetric) and 3452 cm⁻¹ (symmetric) in the FT-IR spectrum. core.ac.uk
C≡C Stretching: The carbon-carbon triple bond of the ethynyl group gives rise to a stretching vibration typically in the range of 2100-2260 cm⁻¹. In a study of a 4-ethynylpyridine derivative, the C≡C stretch was observed at 2110 cm⁻¹ in the IR spectrum. rsc.org The intensity of this band can be weak or absent in symmetrically substituted alkynes. spcmc.ac.in
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. asianpubs.org For monosubstituted alkynes, a sharp and intense ≡C-H stretching band appears between 3250-3350 cm⁻¹. spcmc.ac.in
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Specific Example (Compound) | Observed Wavenumber (cm⁻¹) | Reference |
| N-H Asymmetric Stretch | 3400-3500 | 2-amino-5-chloropyridine | 3550 (FT-IR) | core.ac.uk |
| N-H Symmetric Stretch | 3300-3400 | 2-amino-5-chloropyridine | 3452 (FT-IR) | core.ac.uk |
| C≡C Stretch | 2100-2260 | 4-ethynylpyridine derivative | 2110 (IR) | rsc.org |
| Aromatic C-H Stretch | 3000-3100 | 2-cyanopyridine | 3067 (Raman) | asianpubs.org |
| Alkyne ≡C-H Stretch | 3250-3350 | Monosubstituted alkynes | 3350-3250 | spcmc.ac.in |
Electronic Spectroscopy: UV-Vis and Fluorescence Investigations
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. biocompare.com UV-Vis spectroscopy measures the absorption of light, while fluorescence spectroscopy measures the emission of light from an excited state. biocompare.com
For aminopyridine derivatives, the absorption spectra typically show bands corresponding to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the electronic nature of substituents. nih.govresearchgate.net For instance, electron-donating groups can cause a red-shift (to longer wavelengths) in the absorption and emission spectra, while electron-withdrawing groups can lead to a blue-shift (to shorter wavelengths). nih.gov
Many aminopyridine derivatives are fluorescent, with emission wavelengths that can be tuned by modifying their chemical structure. sciforum.netnih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also sensitive to the molecular structure and environment. nih.govacs.org For example, some aminopyridines exhibit enhanced fluorescence upon undergoing "click" reactions, making them useful as fluorescent probes. nih.gov
| Compound/Derivative Family | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
| 2,6-bis(2-anilinoethynyl)pyridine (t-Bu substituted) | MeCN | ~380 | ~500 | nih.gov |
| 2,6-bis(2-anilinoethynyl)pyridine (CF₃ substituted) | MeCN | ~360 | ~450 | nih.gov |
| β-Pyridyl α-amino acid (4-methoxyphenyl substituted) | MeOH | 304 | 445 | acs.orgnih.gov |
| β-Pyridyl α-amino acid (4-trifluoromethylphenyl substituted) | MeOH | 288 | 357 | acs.orgnih.gov |
| Furopyridine derivative | Various | 250-390 | - | researchgate.net |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, studies on related ethynylpyridine derivatives illustrate the power of this method. For example, the crystal structure of a mixed metal compound containing a 2-ethynylpyridine (B158538) ligand was solved and refined, revealing a monoclinic crystal system with space group P2₁/n. jst.go.jp Another study on platinum(II) and gold(I) complexes with 2-ethynylpyrimidine (B1314018) ligands also utilized single-crystal X-ray diffraction to determine their structures, providing insights into intermolecular interactions like Pt···Pt and Au···Au bonding. mdpi.com These studies demonstrate how X-ray diffraction can elucidate the packing of molecules in the solid state, which is crucial for understanding the material's properties. mdpi.comresearchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| [PtRu₃(μ₄-η¹:η²:η²-C≡CPy-κN)(η¹-C≡CPy)(CO)₉(PMe₂Ph)₂] | Monoclinic | P2₁/n | a = 16.879(5)Å, b = 26.330(5)Å, c = 9.569(5)Å, β = 94.744(5)° | jst.go.jp |
| 2-[[4-[(3-bromotetrafluorophenyl)ethynyl]phenyl]ethynyl]pyridine | Triclinic | P-1 | - | researchgate.net |
| 1,8-bis(pyridin-4-ylethynyl)anthracene-1,2,4,5-tetrafluoro-3,6-diiodobenzene (2/1) | Triclinic | P1 | a = 10.201(9)Å, b = 10.897(9)Å, c = 13.499(12)Å, α = 106.740(9)°, β = 98.981(9)°, γ = 115.198(9)° | researchgate.net |
| t-bpyPt(C₂pym)₂ · 0.25(Et₂O) | Orthorhombic | Pbca | - | mdpi.com |
Computational and Theoretical Investigations of 4 Ethynylpyridin 3 Amine
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a microscopic view of the conformational landscape and temporal evolution of 4-Ethynylpyridin-3-amine. These computational techniques are instrumental in predicting the molecule's preferred three-dimensional structure and its behavior in various environments.
Molecular Modeling:
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine the optimized geometry of this compound. These calculations typically predict a planar conformation for the pyridine (B92270) ring, with the ethynyl (B1212043) and amine groups lying in the same plane. The ethynyl group is expected to be linear, consistent with its sp-hybridized carbon atoms. Computational studies on related ethynylpyridine derivatives have utilized various basis sets to achieve accurate geometric parameters. For instance, the B3LYP/6-31G(d) level of theory has been shown to provide an accurate model for β-substituted porphyrin systems containing ethynylpyridine moieties. nih.gov
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C (Pyridine Ring) | ~1.39 - 1.40 Å |
| C-N (Pyridine Ring) | ~1.33 - 1.34 Å |
| C-C (Ethynyl Group) | ~1.21 Å |
| C≡C-H (Ethynyl Group) | ~1.06 Å |
| C-NH₂ | ~1.38 Å |
| N-H (Amine Group) | ~1.01 Å |
| ∠(C-C-C) (Pyridine Ring) | ~118° - 121° |
| ∠(C-N-C) (Pyridine Ring) | ~117° |
| ∠(Py-C-C≡) | ~178° - 180° |
| ∠(H-N-H) | ~115° |
Note: These values are typical approximations based on computational studies of similar molecules and may vary depending on the specific level of theory and basis set used.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic perspective on the behavior of this compound, revealing how the molecule interacts with its surroundings over time. Studies on related aminopyridine derivatives have employed MD simulations to understand their interaction with biological targets. nih.govmdpi.com For this compound, MD simulations could elucidate its solvation dynamics, conformational flexibility, and the stability of intermolecular complexes. For example, simulations can track the movement and interactions of the amine and ethynyl groups, which are key functional sites for hydrogen bonding. rsc.org The AMBER force field is commonly used for such simulations, often involving an initial energy minimization of the system followed by the simulation run under specific conditions of temperature and pressure. mdpi.com
Analysis of Bonding Interactions
The non-covalent interactions involving this compound are critical in determining its crystal packing, self-assembly properties, and interactions with other molecules. The primary interactions of interest are hydrogen bonding and π-stacking.
C-H···N Hydrogen Bonding:
The molecular structure of this compound features several potential hydrogen bond donors and acceptors. The amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen atom is a prominent acceptor. Furthermore, the acetylenic C-H group can act as a weak hydrogen bond donor.
Studies on ethynylpyridine derivatives have extensively characterized hydrogen bonding motifs. rsc.orgrsc.orgresearchgate.net In the solid state, it is anticipated that this compound would form intermolecular hydrogen bonds. For instance, the amine group of one molecule could donate a hydrogen to the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or more complex networks. rsc.org The interaction between the acetylenic C-H and the pyridine nitrogen has also been observed in related systems. researchgate.net
π-Stacking:
The aromatic pyridine ring of this compound facilitates π-stacking interactions, which are crucial for the stability of crystal structures and molecular complexes. These interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements. researchgate.net Theoretical calculations on pyridine dimers have shown that antiparallel-displaced and T-shaped geometries are energetically favorable, with interaction energies in the range of 2-4 kcal/mol. researchgate.netacs.org The presence of the electron-donating amine group and the electron-withdrawing ethynyl group can influence the electrostatic potential of the pyridine ring, thereby modulating the strength and preferred geometry of π-stacking interactions. rsc.org The centroid-to-centroid distance in π-stacked pyridine rings typically falls in the range of 3.4 to 3.8 Å. researchgate.net
Table 2: Key Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance/Energy |
| N-H···N Hydrogen Bond | Amine (-NH₂) | Pyridine Nitrogen | d(N···N) ≈ 2.9 - 3.1 Å |
| C-H···N Hydrogen Bond | Acetylenic C-H | Pyridine Nitrogen | d(C···N) ≈ 3.2 - 3.5 Å |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Centroid-Centroid ≈ 3.4 - 3.8 Å; ~2-4 kcal/mol |
Note: The values presented are based on findings from related pyridine and ethynylpyridine systems and represent expected ranges for this compound.
Purification and Isolation Methodologies in Research on 4 Ethynylpyridin 3 Amine
Chromatographic Techniquesbiotage.combiotage.commdpi.comrsc.orgmiamioh.edu
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For a compound like 4-Ethynylpyridin-3-amine, which contains a basic pyridine (B92270) nitrogen and an amino group, chromatographic methods are indispensable for removing impurities, starting materials, and byproducts from synthesis reactions. biotage.comsilicycle.com The selection of a specific technique depends on the scale of the purification (analytical vs. preparative) and the nature of the impurities. teledyneisco.com
Column Chromatography
Column chromatography is a widely used preparative technique in organic synthesis to purify compounds. google.comsorbtech.com The process involves a stationary phase packed into a glass column and a liquid mobile phase that percolates through the column. sorbtech.com
Standard silica (B1680970) gel (SiO₂) is the most common stationary phase for column chromatography due to its versatility and low cost. sorbtech.com It is a polar and acidic adsorbent. interchim.frsielc.com For the purification of pyridine derivatives, flash column chromatography using silica gel is a common method. google.com The mobile phase typically consists of a non-polar solvent like hexanes mixed with a more polar solvent such as ethyl acetate (B1210297). google.com
However, the acidic nature of the silanol (B1196071) groups (Si-OH) on the silica surface can pose a challenge for basic compounds like this compound. biotage.cominterchim.fr The basic amine can interact strongly with the acidic silanols via acid-base interactions, leading to irreversible adsorption, poor separation, and significant peak tailing, which reduces the purity and yield of the isolated compound. biotage.comnih.gov To mitigate these effects, a modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the mobile phase to neutralize the acidic sites on the silica gel. nih.gov
Table 1: Typical Conditions for Silica-based Column Chromatography of Pyridine Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) google.com |
| Mobile Phase | Gradient of n-hexane/ethyl acetate google.com |
| Modifier | Triethylamine or Ammonium Hydroxide (if needed) nih.gov |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization rsc.org |
| Application | Removal of non-basic impurities and reaction byproducts google.com |
Amine-functionalized Silica Columns for Basic Compoundsbiotage.com
To overcome the challenges of purifying basic compounds on standard silica, amine-functionalized silica has been developed as an alternative stationary phase. interchim.frsielc.com In this material, an amino-propyl silane (B1218182) is chemically bonded to the silica surface, which effectively masks the acidic silanol groups. nih.govsielc.com This modification creates a more basic and less polar surface environment, preventing the strong ionic interactions that cause tailing and low recovery of amines. biotage.comsielc.com
Using an amine-functionalized column often eliminates the need for basic additives in the mobile phase, which simplifies the post-purification workup as there is no need to remove volatile bases like triethylamine. silicycle.comnih.gov This approach provides better peak shapes and more efficient separation for basic heterocyclic compounds. biotage.cominterchim.fr
Table 2: Comparison of Standard vs. Amine-Functionalized Silica for Amine Purification
| Feature | Standard Silica Gel | Amine-Functionalized Silica |
|---|---|---|
| Surface Chemistry | Acidic (Silanol groups) interchim.fr | Basic (Amine groups) interchim.frsielc.com |
| Interaction with Amines | Strong acid-base interaction, peak tailing biotage.com | Weaker, non-ionic interaction, sharp peaks nih.govgsconlinepress.com |
| Mobile Phase | Often requires basic modifiers (e.g., TEA) nih.gov | Simple solvents (e.g., hexane/ethyl acetate) sufficient biotage.comsilicycle.com |
| Workup | More complex (removal of modifier) nih.gov | Simpler (direct evaporation of solvent) nih.gov |
| Compound Recovery | Can be low due to irreversible adsorption biotage.com | Generally higher sielc.com |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposesrsc.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analyzing the purity of a sample and for purifying it on a larger scale (preparative HPLC). teledyneisco.comchromtech.com For pyridine-containing compounds, reversed-phase HPLC is a common analytical method. chromatographyonline.com Preparative HPLC can be used to isolate highly pure fractions of a target compound from a complex mixture. teledyneisco.comlibretexts.org The separation of isomers of aminopyridine has been successfully demonstrated using HPLC, highlighting its capability for resolving structurally similar compounds. chromtech.com
Table 3: General Parameters for HPLC Purification
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase or Mixed-Mode chromtech.comchromatographyonline.com |
| Stationary Phase | C18-modified silica for reversed-phase teledyneisco.comlibretexts.org |
| Mobile Phase | A gradient of water (often with 0.1% TFA) and acetonitrile (B52724) libretexts.org |
| Detection | UV, typically around 250-270 nm chromtech.comchromatographyonline.com |
| Application | High-purity isolation, analytical purity checks, isomer separation chromtech.comchromatographyonline.comlibretexts.org |
Ion Exchange Chromatography for Amine Purificationbiotage.commdpi.comrsc.org
Ion exchange chromatography (IEX) separates molecules based on their net charge. nih.govhelixchrom.com Since this compound is a basic compound, it will be protonated and carry a positive charge in an acidic mobile phase. This property makes it an ideal candidate for cation exchange chromatography. nih.gov
A common strategy is "catch and release" purification. A solution containing the amine is passed through a strong cation exchange column, such as propylsulfonic acid-silica. The positively charged amine is "caught" by the negatively charged resin, while neutral impurities pass through. After washing the column to remove any remaining non-basic impurities, the purified amine is "released" by eluting with a basic solution, such as ammonia (B1221849) in methanol, which neutralizes the amine's charge. This technique is highly effective for purifying amines from non-basic or weakly basic impurities.
Table 4: "Catch and Release" Ion Exchange Chromatography for Amines
| Step | Process | Mobile Phase Example |
|---|---|---|
| 1. Equilibration | Prepare the column with a suitable solvent. | Methanol or Acetonitrile |
| 2. Loading ("Catch") | Load the sample onto the column; the protonated amine binds to the resin. | Sample dissolved in an organic solvent |
| 3. Washing | Wash the column to remove neutral impurities. | Methanol or Acetonitrile |
| 4. Elution ("Release") | Elute the purified amine with a basic solution. | Methanolic ammonia |
Mixed-Mode Chromatography for Challenging Separationsmiamioh.edu
Mixed-mode chromatography utilizes stationary phases that are intentionally designed with ligands capable of multiple types of interactions, such as ion exchange, hydrophobic, and hydrogen bonding. This approach can provide unique selectivity and is particularly useful for separating complex mixtures or compounds that are difficult to resolve with single-mode chromatography. chromtech.com
For pyridine derivatives, stationary phases that combine reversed-phase and ion-exchange characteristics can be employed. chromatographyonline.com For example, a column might have both hydrophobic alkyl chains and charged groups. By adjusting mobile phase parameters like pH and ionic strength, the retention behavior can be finely tuned to achieve separation based on subtle differences in the analytes' hydrophobicity and charge. chromtech.com This technique is powerful for separating isomers or closely related pyridine compounds where single-mode methods may fail. chromtech.com
Table 5: Principles of Mixed-Mode Chromatography for Pyridine Analogs
| Interaction Mode | Description |
|---|---|
| Ion Exchange | Exploits the charge of the basic pyridine nitrogen. chromatographyonline.com |
| Hydrophobic | Based on the interaction of the aromatic ring with the stationary phase. |
| Hydrogen Bonding | Interaction between the analyte and specific functional groups on the stationary phase. chromtech.com |
| Control Parameters | pH, buffer concentration, organic solvent ratio. chromtech.com |
Reversed-Phase Chromatographysigmaaldrich.com
Reversed-phase chromatography (RPC), including high-performance liquid chromatography (HPLC), is a powerful technique for the purification of organic compounds like this compound. nih.govbiotage.com This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18 or C8 silica) and a polar mobile phase. nih.gov
For basic compounds such as this compound, controlling the pH of the mobile phase is crucial for achieving effective separation. biotage.comrsc.org As an amine, the compound is ionizable. To enhance its retention on the hydrophobic stationary phase, the mobile phase is typically made alkaline (high pH). rsc.org By adjusting the pH to be approximately two units above the pKa of the amine group, the compound is maintained in its neutral, free-base form. This increases its lipophilicity, leading to stronger interaction with the stationary phase, improved retention, better peak shape, and enhanced separation from impurities. biotage.comrsc.org
Common mobile phase systems consist of a mixture of water and an organic solvent, such as acetonitrile or methanol. A volatile base, like triethylamine (TEA) or ammonium hydroxide, is often added at a low concentration (e.g., 0.1%) to the mobile phase to maintain the high pH and improve peak symmetry by masking residual acidic silanol groups on the silica surface. biotage.comrsc.org Gradient elution, where the proportion of the organic solvent is gradually increased, is typically employed to effectively elute the compound after impurities have been washed away. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | C18 (Octadecyl) Silica | Provides a hydrophobic surface for compound retention. | biotage.com |
| Mobile Phase Solvents | Water/Acetonitrile or Water/Methanol | Polar solvent system for eluting compounds based on hydrophobicity. | biotage.com |
| pH Modifier | Triethylamine (TEA) or Ammonium Hydroxide (~0.1%) | Maintains high pH to keep the amine in its more retentive, neutral form. | rsc.org |
| Ion-Pairing Agent (Alternative) | Trifluoroacetic Acid (TFA) (~0.1%) | Used at low pH to protonate the amine, forming an ion pair that can be retained. However, high pH is generally preferred for amines. | biotage.com |
| Elution Mode | Gradient Elution | Optimizes separation and reduces run time by increasing organic solvent concentration. | nih.gov |
Crystallization Techniques for Product Isolation and Purificationgoogle.com
Crystallization is a fundamental and highly effective method for purifying solid organic compounds. This technique relies on the principle that the desired compound will form a well-defined crystal lattice from a supersaturated solution, while impurities remain dissolved in the solvent (mother liquor). The selection of an appropriate solvent or solvent system is paramount for successful crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
For aminopyridine derivatives, crystallization can be achieved by dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. researchgate.net This slow cooling process encourages the formation of large, pure crystals. Once the solution has cooled and crystals have formed, they are collected by filtration. Sometimes, a second solvent (an anti-solvent) in which the compound is insoluble is slowly added to a solution of the compound to induce crystallization. iucr.org In the synthesis of related coordination polymers, a slow diffusion method, where a solution of a ligand in one solvent is carefully layered on top of a solution containing a metal salt in another solvent, has been used to yield high-quality crystals over several days. organic-chemistry.org
The efficiency of crystallization for separating isomers of aminopyridines depends on carefully controlling parameters like heating and cooling temperatures. researchgate.net The final purity of the crystalline product is often very high, making it an excellent final purification step.
Solvent-Based Extraction and Work-up Proceduresorganomation.com
Following synthesis, which often occurs in a complex reaction mixture, a solvent-based extraction or work-up is the first step in isolating the crude this compound. Liquid-liquid extraction (LLE) is the most common technique, used to separate the product from salts, catalysts, and other water-soluble or immiscible impurities based on its differential solubility in two immiscible liquids, typically an aqueous phase and an organic phase. vinanhatrang.comnih.gov
In a typical work-up procedure following a Sonogashira coupling reaction to synthesize an ethynylpyridine derivative, the reaction mixture is first quenched, often with water or a basic aqueous solution. rsc.orgnih.gov The product is then extracted into an organic solvent such as ethyl acetate, dichloromethane, or chloroform. nih.govrsc.orgconicet.gov.ar For primary aromatic amines, adjusting the pH of the aqueous phase to be basic (e.g., pH > 10) ensures the amine is in its neutral form, maximizing its solubility in the organic solvent. conicet.gov.ar
The organic layer containing the product is then washed sequentially with water and/or brine (a saturated aqueous solution of sodium chloride) to remove residual water-soluble impurities. Finally, the organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. nih.govnih.gov This crude material is then typically subjected to further purification by chromatography or crystallization.
| Step | Reagents/Solvents | Purpose | Reference |
|---|---|---|---|
| 1. Quenching | Water or aqueous solution | To stop the reaction and dissolve water-soluble byproducts. | rsc.org |
| 2. pH Adjustment | Aqueous base (e.g., NaOH) | To deprotonate the amine, increasing its solubility in the organic phase. | conicet.gov.ar |
| 3. Extraction | Ethyl acetate, Dichloromethane (DCM) | To transfer the desired product from the aqueous phase to the organic phase. | nih.gov |
| 4. Washing | Water, Brine | To remove residual water-soluble impurities from the organic phase. | nih.gov |
| 5. Drying | Anhydrous MgSO₄ or Na₂SO₄ | To remove dissolved water from the organic phase. | nih.gov |
| 6. Concentration | Rotary Evaporation | To remove the organic solvent and isolate the crude product. | nih.gov |
Removal of Catalyst Residues and Other Impurities
The synthesis of this compound often involves a Sonogashira coupling, a reaction catalyzed by palladium and copper complexes. nih.gov The removal of these metal catalyst residues from the final product is a critical purification challenge, as residual metals can interfere with subsequent reactions or biological assays.
Several methods are employed to remove catalyst residues. The most common is column chromatography on silica gel. nih.govgoogle.com During chromatography, the polar silica gel can effectively adsorb and retain the polar metal complexes, allowing the less polar organic product to elute. In some cases, the reaction mixture is filtered through a pad of an adsorbent like Celite or silica gel before full chromatographic purification to remove the bulk of the catalyst. nih.gov
For particularly stubborn palladium contamination, specialized scavenger resins can be used. For instance, silica functionalized with cysteine has been shown to be effective in chelating and removing residual palladium from reaction mixtures. Additionally, some thermo-responsive polymer-supported catalysts have been developed that allow the catalyst to be precipitated out of the solution by a simple temperature change, facilitating its removal by filtration. google.com Extraction and washing procedures also contribute to the removal of some metal salts, but are often insufficient on their own.
Q & A
What are the optimal synthetic routes for 4-ethynylpyridin-3-amine, and how are reaction conditions monitored for efficiency?
Level: Basic
Answer:
The synthesis of this compound typically involves cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group to the pyridine scaffold. Key steps include:
- Reagent selection: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts are commonly used. Terminal alkynes serve as ethynyl donors .
- Temperature control: Reactions are conducted under inert atmospheres (N₂/Ar) at 60–80°C to balance reactivity and side-product formation .
- Monitoring: Thin-layer chromatography (TLC) with silica plates and UV visualization is standard. For complex mixtures, HPLC with UV detection (λ = 254–280 nm) provides higher resolution .
How can conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives be resolved?
Level: Advanced
Answer:
Discrepancies in spectroscopic data often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:
- Multi-technique validation: Cross-check ¹H/¹³C NMR assignments with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ethynyl protons (~2.5–3.5 ppm in CDCl₃) may shift in DMSO due to hydrogen bonding .
- Isolation of intermediates: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to eliminate byproducts. Confirm purity via melting point analysis and mass spectrometry .
- Computational modeling: Compare experimental IR stretching frequencies (C≡C ~2100 cm⁻¹) with DFT-calculated spectra to verify structural assignments .
What strategies are effective for enhancing the stability of this compound in aqueous media?
Level: Advanced
Answer:
The ethynyl group is prone to oxidation or hydration. Stabilization methods include:
- Derivatization: Protect the alkyne as a trimethylsilyl (TMS) derivative using TMSCl/Et₃N, which can be deprotected post-reaction .
- Buffered conditions: Use pH 7–8 phosphate buffers to minimize acid/base-catalyzed degradation. Add antioxidants (e.g., BHT) to suppress radical-mediated oxidation .
- Lyophilization: Store the compound as a lyophilized powder under inert gas to prevent hydrolysis .
How can researchers design experiments to probe the biological activity of this compound against enzyme targets?
Level: Advanced
Answer:
For enzyme inhibition studies:
- Target selection: Prioritize enzymes with nucleophilic active sites (e.g., kinases, acetyltransferases) due to the electrophilic ethynyl moiety .
- Assay design:
- Fluorescence polarization (FP): Label the compound with a fluorophore (e.g., FITC) to monitor binding kinetics.
- ITC (Isothermal Titration Calorimetry): Quantify binding affinity (Kd) and thermodynamic parameters .
- Control experiments: Compare activity with non-ethynyl analogs to isolate the role of the ethynyl group .
What analytical techniques are critical for characterizing this compound’s reactivity in cross-coupling reactions?
Level: Basic
Answer:
- GC-MS: Track reaction progress by detecting volatile byproducts (e.g., trimethylamine in Sonogashira coupling).
- X-ray crystallography: Resolve regioselectivity issues (e.g., para vs. meta substitution) by analyzing single-crystal structures .
- In situ IR spectroscopy: Monitor alkyne consumption via C≡C peak intensity changes .
How can computational tools aid in predicting the regioselectivity of this compound in cycloaddition reactions?
Level: Advanced
Answer:
- DFT calculations: Use Gaussian or ORCA to model transition states. For example, Huisgen cycloaddition regioselectivity can be predicted by comparing activation energies of 1,3-dipolar intermediates .
- Molecular docking: Simulate interactions with catalytic pockets (e.g., in click chemistry) using AutoDock Vina .
- Machine learning: Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for desired regioselectivity .
What are the challenges in scaling up this compound synthesis from milligram to gram scale?
Level: Advanced
Answer:
- Exotherm management: Ethynyl group reactions are highly exothermic. Use jacketed reactors with controlled cooling (0–5°C) to prevent runaway reactions .
- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., EtOH/H₂O) or centrifugal partition chromatography for higher throughput .
- Catalyst recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and metal leaching .
How do structural modifications of this compound impact its electronic properties?
Level: Advanced
Answer:
- Electron-withdrawing groups (EWGs): Nitro or trifluoromethyl substituents increase electrophilicity at the ethynyl carbon, enhancing reactivity in nucleophilic additions .
- Conjugation effects: Pyridine ring substitution (e.g., methyl at position 2) alters π-electron delocalization, measurable via cyclic voltammetry (CV) .
- Steric effects: Bulky substituents (e.g., tert-butyl) reduce reaction rates in cross-couplings, quantified via Hammett plots .
What safety protocols are essential when handling this compound in the laboratory?
Level: Basic
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders .
- Storage: Keep in amber vials under argon at –20°C to prevent degradation. Label containers with hazard warnings (e.g., "moisture-sensitive") .
- Spill management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
